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Compound of Interest

Compound Name: 4-Hydroxy-3-iodobenzaldehyde

Cat. No.: B015625 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Hydroxy-3-iodobenzaldehyde (CAS No. 60032-63-5), a crucial intermediate in organic

synthesis and drug development. This document is intended for researchers, scientists, and

professionals in the pharmaceutical and chemical industries, offering a centralized resource for

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)

data, alongside relevant experimental protocols.

Core Spectroscopic Data
The structural integrity and purity of 4-Hydroxy-3-iodobenzaldehyde can be ascertained

through a combination of spectroscopic techniques. The following sections and tables

summarize the essential data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 4-Hydroxy-
3-iodobenzaldehyde, revealing the chemical environment of each proton and carbon atom.

¹H NMR Data

The ¹H NMR spectrum of 4-Hydroxy-3-iodobenzaldehyde exhibits characteristic signals for

the aldehydic, hydroxyl, and aromatic protons. The data presented below was acquired in

deuterated chloroform (CDCl₃) at 400 MHz.[1]
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

9.81 Singlet (s) - 1H Aldehyde (-CHO)

8.22 Singlet (s) - 1H Aromatic (H-2)

7.80 Doublet (d) 6.8 1H Aromatic (H-6)

7.12 Doublet (d) 8.3 1H Aromatic (H-5)

5.84 Singlet (s) - 1H Hydroxyl (-OH)

¹³C NMR Data

While experimental ¹³C NMR data for 4-Hydroxy-3-iodobenzaldehyde is not readily available

in the searched literature, the anticipated chemical shifts can be predicted based on the

analysis of structurally similar compounds. The table below presents predicted shifts for the

seven carbon atoms in the molecule.

Chemical Shift (δ) ppm (Predicted) Assignment

190-192 Aldehyde Carbonyl (C=O)

158-160 C4 (C-OH)

140-142 C2 (C-H)

130-132 C6 (C-H)

128-130 C1 (C-CHO)

115-117 C5 (C-H)

85-87 C3 (C-I)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 4-Hydroxy-3-
iodobenzaldehyde. The key absorption bands are indicative of the hydroxyl, aldehyde, and
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aromatic moieties.

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3100 Broad O-H stretch (Phenolic)

~3100-3000 Medium C-H stretch (Aromatic)

~2900-2800 & ~2800-2700 Medium C-H stretch (Aldehyde)

~1700-1680 Strong C=O stretch (Aldehyde)

~1600-1580 Medium-Strong C=C stretch (Aromatic)

~1200-1100 Strong C-O stretch (Phenolic)

~850-750 Strong
C-H bend (Aromatic, out-of-

plane)

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule, confirming its elemental composition.

Technique Ionization Mode
Mass-to-Charge
Ratio (m/z)

Assignment

MALDI M+H⁺ 248.238[1] [M+H]⁺

LCMS ES- 247.1[1] [M-H]⁻

Computed -
248.02 (Molecular

Weight)[2]
M

Computed -
247.93343 (Exact

Mass)[2]
M

Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and high-quality spectroscopic

data. The following are generalized procedures for the analysis of a solid organic compound
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like 4-Hydroxy-3-iodobenzaldehyde.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-25 mg of 4-Hydroxy-3-iodobenzaldehyde in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum

using a standard pulse program. For ¹³C NMR, a proton-decoupled pulse sequence is

typically used to simplify the spectrum and enhance sensitivity.

Data Processing: Process the raw data by applying a Fourier transform, followed by phase

and baseline corrections. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation: Grind 1-2 mg of 4-Hydroxy-3-iodobenzaldehyde with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Pellet Formation: Place the mixture into a pellet press and apply high pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record

the spectrum, typically in the range of 4000-400 cm⁻¹.

Background Subtraction: A background spectrum of the empty spectrometer should be

recorded and subtracted from the sample spectrum to remove contributions from

atmospheric water and carbon dioxide.

Mass Spectrometry Protocol (MALDI-TOF)
Matrix and Sample Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-

cyano-4-hydroxycinnamic acid) in an appropriate solvent (e.g., a mixture of acetonitrile and
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water). Mix the sample solution with the matrix solution.

Spotting: Spot a small volume (typically 1 µL) of the sample-matrix mixture onto the MALDI

target plate and allow it to air-dry, leading to co-crystallization.

Data Acquisition: Insert the target plate into the mass spectrometer. A pulsed laser is used to

irradiate the sample spot, causing desorption and ionization. The ions are then accelerated

in a time-of-flight (TOF) analyzer, and their m/z is determined based on their flight time to the

detector.

Visualized Workflow: Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a synthesized organic compound like 4-Hydroxy-3-iodobenzaldehyde.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an

organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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